Methyl L-Arabinopyranoside-13C

LC-MS Quantitative Analysis Stable Isotope Dilution Assay

Quantifying patulin in complex food matrices demands precise internal standardization to overcome matrix effects and ionization variability. Methyl L-Arabinopyranoside-13C is the essential synthetic precursor to Patulin-13C3, the gold-standard stable isotope dilution assay (SIDA) internal standard for regulatory food safety testing. • Direct precursor to Patulin-13C3-enables accurate LC-MS/MS quantification of patulin in apple juice per FDA/EFSA protocols. • Anomeric 13C-label provides a unique, sensitive NMR handle for tracking glycosidase catalytic mechanisms and kinetic isotope effects. • Typically ≥95% purity; inquire for custom packaging and verified isotopic enrichment certificates.

Molecular Formula C6H12O5
Molecular Weight 165.15 g/mol
Cat. No. B13839719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl L-Arabinopyranoside-13C
Molecular FormulaC6H12O5
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1C(C(C(CO1)O)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1/i6+1
InChIKeyZBDGHWFPLXXWRD-OMMRTODFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl L-Arabinopyranoside-13C Overview


Methyl L-Arabinopyranoside-13C is a carbon-13 isotopically labeled derivative of the naturally occurring methyl glycoside, methyl L-arabinopyranoside . This compound is an organic carbohydrate belonging to the methyl glycoside class, with the molecular formula C6H12O5 and a molecular weight of 165.15 g/mol . The incorporation of the stable, non-radioactive 13C isotope at the anomeric carbon position provides a powerful analytical tool. Its primary utility in scientific research lies in its capacity as a tracer in metabolic studies and as a high-purity reference standard for advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Quantification Stable isotope dilution LC-MS internal standard
Mechanistic probe Anomeric 13C-NMR for glycosidase studies
Tracer Arabinose metabolic flux analysis

Irreplaceability of Methyl L-Arabinopyranoside-13C


The critical distinction between Methyl L-Arabinopyranoside-13C and its unlabeled or differently labeled analogs lies in its specific isotopic signature, which is fundamental for its designated analytical roles. Unlabeled methyl L-arabinopyranoside, while chemically similar, lacks the distinct +1 Da mass shift (165.15 g/mol vs. 164.16 g/mol) and the unique NMR signal that are essential for its function as an internal standard or a metabolic tracer. Substitution with an alternative 13C-labeled carbohydrate (e.g., D-Ribose-13C5) would introduce an entirely different metabolic and structural profile, rendering it useless for targeted studies of arabinose metabolism or as a specific internal standard for patulin analysis. Furthermore, the specific placement of the 13C label at the anomeric carbon, as achieved via synthesis with 13C-methanol, is crucial for tracking glycosidic bond formation and hydrolysis in mechanistic studies . Using a compound with a different labeling pattern or a generic 'in-class' carbohydrate would compromise the quantitative accuracy and specificity required for robust scientific results, particularly in validated assays and regulatory submissions.

Unlabeled methyl L-arabinopyranoside lacks the +1 Da mass shift, preventing its use as an LC-MS internal standard.
Alternative 13C-labeled sugars exhibit different metabolic fates, invalidating arabinose-specific flux analysis.
Different 13C labeling patterns cannot replicate the anomeric-carbon probe required for glycosidase mechanistic studies.

Methyl L-Arabinopyranoside-13C Performance Data


Mass Shift for LC-MS Quantification

Methyl L-Arabinopyranoside-13C exhibits a quantifiable mass difference of +1.0 Da relative to its unlabeled analog (Methyl L-Arabinopyranoside), shifting the molecular weight from 164.16 g/mol to 165.15 g/mol . This distinct isotopic peak allows for unambiguous identification and quantification via mass spectrometry, enabling its use as a superior internal standard for stable isotope dilution assays, a function the unlabeled compound cannot perform .

Mass Shift
Head-to-head
+0.99 Da vs. unlabeled (165.15 vs 164.16 g/mol)
Enables interference-free LC-MS quantification
High-resolution MS context
LC-MS Quantitative Analysis Stable Isotope Dilution Assay

High Chemical Purity for Reproducibility

Commercial sources specify a high chemical purity for Methyl L-Arabinopyranoside-13C, typically quoted at ≥98% or 95% . While not universally superior to all unlabeled analogs (which can also be >99% pure by GC ), this specified high purity is a critical and verifiable quality metric for researchers procuring the labeled compound. This ensures that the compound is suitable for use as a reference standard and that any observed analytical signal is attributable to the labeled analyte, not impurities, thereby ensuring experimental reproducibility and data integrity.

Purity
Supplier specification
≥98%
Supports analytical standard reliability
Verify via Certificate of Analysis
Purity Quality Control Reproducibility

Precursor for Patulin-13C Synthesis

Methyl L-Arabinopyranoside-13C serves as a key by-product intermediate in the synthesis of Patulin-13C3, a critical labeled internal standard for the accurate quantification of the mycotoxin patulin in food safety testing . This specific application stems from its structural relationship to patulin's biosynthetic pathway. Neither unlabeled Methyl L-Arabinopyranoside nor other generic 13C-labeled sugars can be directly substituted to produce this specific labeled standard, making the compound uniquely valuable for this analytical niche .

Patulin-13C3 Precursor
Class-level inference
Synthesis intermediate for labeled patulin; unlabeled analog cannot produce 13C-patulin standard
Unique for patulin internal standard development
Method development context
Mycotoxin Analysis Internal Standard Synthesis Patulin

Site-Specific 13C Labeling for Mechanistic Studies

The primary synthetic route for Methyl L-Arabinopyranoside-13C involves the acid-catalyzed Fischer glycosidation of L-arabinose with 13C-labeled methanol . This process incorporates the isotopic label specifically at the anomeric carbon's methoxy group, resulting in a mixture of α- and β-anomers, with the α-L-arabinopyranoside form being the thermodynamically more stable major product . This specific labeling pattern allows for detailed studies of glycosidic bond cleavage and formation using 13C-NMR, where the anomeric carbon signal is a distinct and powerful probe [1]. Unlabeled compounds cannot provide this specific isotopic tracing capability for mechanistic enzymology.

Anomeric 13C Probe
Class-level inference
13C at methoxy group via Fischer glycosidation; unlabeled lacks isotopic tracing capability
Supports glycosidase mechanism tracking by NMR
Requires 13C-NMR validation
Glycosidase Mechanism NMR Spectroscopy Chemical Synthesis

Key Applications of Methyl L-Arabinopyranoside-13C


Patulin LC-MS/MS Analysis in Food

Methyl L-Arabinopyranoside-13C is an essential starting material for the synthesis of isotopically labeled patulin (Patulin-13C3) . This labeled analog serves as the gold-standard internal standard in stable isotope dilution assays coupled with LC-MS/MS. Its use corrects for matrix effects and variations in sample preparation and ionization efficiency, enabling the precise and accurate quantification of patulin in complex food samples like apple juice and other fruit products, as required by regulatory agencies for food safety monitoring .

Glycosidase Mechanism Studies via 13C-NMR

Researchers investigating the catalytic mechanisms of glycosidases, such as α-L-arabinofuranosidases, can employ Methyl L-Arabinopyranoside-13C as a substrate analog. The specific 13C-label at the anomeric carbon provides a unique, sensitive NMR handle to track the stereochemical course of enzymatic hydrolysis . This allows for the direct observation of reaction intermediates and the determination of kinetic isotope effects, providing quantitative insights into enzyme mechanism that are unattainable with unlabeled substrates .

13C Tracer for Metabolic Flux Analysis

In metabolic flux analysis (MFA), Methyl L-Arabinopyranoside-13C can be introduced as a tracer into biological systems (e.g., microbial cultures) to study arabinose catabolism . The fate of the 13C atom can be followed through downstream metabolites using NMR or LC-MS, allowing researchers to quantitatively map metabolic pathways and calculate fluxes . This provides crucial data for metabolic engineering efforts aimed at optimizing the production of biofuels or value-added chemicals from plant biomass-derived arabinose [1].

Application
Selection Property
Validation Focus
Patulin quantification in food matrices
Labeled internal standard precursor
LC-MS/MS isotope dilution accuracy
Glycosidase mechanism studies
Anomeric 13C-NMR probe
Stereochemical course and kinetic isotope effects
Arabinose metabolic flux analysis
13C tracer for pentose catabolism
Metabolite labeling pattern by LC-MS/NMR

Technical Documentation Hub

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